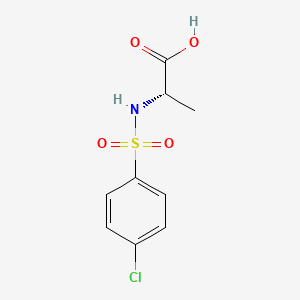
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is a chemical compound with the molecular formula C₆H₅N₅O₃. It is also known by its common name, leucopterin. This compound is part of the pteridine family, which includes a variety of biologically significant molecules. Pteridines are known for their roles in biological processes, including as cofactors in enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pteridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6,7-trione derivatives, while reduction can produce dihydropteridine derivatives.
科学的研究の応用
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: This compound is studied for its role in biological processes, including as a cofactor in enzymatic reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the production of dyes and pigments due to its chemical properties.
作用機序
The mechanism of action of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with various molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The specific pathways involved depend on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-amino-4,6-dihydroxypyrimidine
- 2,4,6-triaminopyrimidine
- 6-hydroxy-2,4,5-triaminopyrimidine
Uniqueness
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is unique due to its specific structure and the presence of both amino and keto groups, which allow it to participate in a wide range of chemical reactions. Its role as a cofactor in enzymatic reactions also sets it apart from other similar compounds.
特性
IUPAC Name |
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLOGVVDXPCWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)sulfonyl]phenylalanine](/img/structure/B7781538.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7781546.png)
![N-[(4-methoxyphenyl)sulfonyl]-L-leucine](/img/structure/B7781553.png)

![Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-](/img/structure/B7781560.png)

acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7781573.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781581.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime](/img/structure/B7781592.png)

![8-methyl-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7781610.png)
![1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7781619.png)

